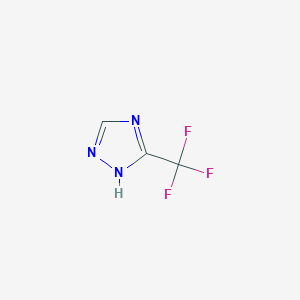

3-(trifluoromethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQTVQJVOALDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60406-75-9 | |

| Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications

Abstract

3-(Trifluoromethyl)-1H-1,2,4-triazole is a foundational heterocyclic compound whose strategic importance in pharmaceutical and agrochemical research cannot be overstated. The incorporation of a trifluoromethyl (CF₃) group onto the robust 1,2,4-triazole scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, making it a privileged structural motif in modern drug discovery.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, intended for researchers, chemists, and professionals in drug development. We will explore established and novel synthetic routes, detail its key physicochemical characteristics, and discuss its application in creating high-value chemical entities.

Introduction: The Significance of the Trifluoromethyl-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle that serves as an amide or ester bioisostere, capable of participating in hydrogen bonding and other non-covalent interactions essential for molecular recognition at biological targets.[3] When functionalized with a trifluoromethyl group—one of the most prevalent fluorine-containing substituents in medicinal chemistry—its utility expands dramatically.

The Causality Behind the CF₃ Group's Influence:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and longer in-vivo half-life of drug candidates.[1][2]

-

Lipophilicity and Bioavailability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

-

Acidity Modulation: As a potent electron-withdrawing group, the CF₃ substituent increases the acidity of the triazole N-H proton, which can be critical for tuning a molecule's binding affinity to target enzymes or receptors.

-

Conformational Control: The steric bulk and unique electronic nature of the CF₃ group can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Consequently, this compound is not merely a compound but a strategic tool for developing a new generation of pharmaceuticals and agrochemicals, including antifungal, anticancer, and antiviral agents.[4][5][6][7]

Synthesis Methodologies: A Strategic Overview

The construction of the this compound core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Modern synthetic chemistry has moved towards more efficient, atom-economical, and environmentally benign processes, including metal-free and multi-component reactions.[8][9]

Methodology 1: Metal-Free Multi-Component Reaction (MCR)

This approach represents a highly efficient and scalable strategy for assembling the triazole ring from simple, readily available precursors in a single pot.[10][11][12] The key advantage lies in its operational simplicity and avoidance of transition metal catalysts, which simplifies purification and reduces environmental impact.[8][10]

-

Core Logic: The reaction involves the condensation of a trifluoromethyl-containing synthon (trifluoroacetimidoyl chloride), a nitrogen source (hydrazine hydrate), and a C1 synthon that provides the final carbon atom for the triazole ring.[10][13][14] Benzene-1,3,5-triyl triformate (TFBen) is an effective and stable C1 source for this transformation.[11][14]

-

Workflow Diagram:

Multi-Component Reaction (MCR) Workflow. -

Experimental Protocol: MCR Synthesis

-

To a solution of trifluoroacetimidoyl chloride (1.0 equiv) in toluene, add hydrazine hydrate (1.1 equiv). Stir at room temperature for 1 hour to form the trifluoroacetimidohydrazide intermediate.

-

Add benzene-1,3,5-triyl triformate (TFBen, 0.5 equiv) and trifluoroacetic acid (TFA, 0.2 equiv) to the mixture.

-

Heat the reaction mixture to 100°C and stir for 12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.[10]

-

Methodology 2: Oxidative Cyclization of Trifluoroacetimidohydrazides

This strategy utilizes versatile trifluoroacetimidohydrazide (TFAIH) intermediates and couples them with an external C1 source under oxidative conditions. This metal-free approach is notable for its use of unconventional and sustainable C1 synthons.[8][13]

-

Core Logic: TFAIHs are reacted with a C1 source, such as D-glucose or even N,N-dimethylformamide (DMF), which provides the methine (=CH-) unit required for cyclization.[8][11] An oxidant, such as iodine (I₂), facilitates the final ring-closing and aromatization steps.

-

Workflow Diagram:

Oxidative Cyclization Workflow. -

Experimental Protocol: Synthesis via D-Glucose

-

In a reaction vessel, combine the substituted trifluoroacetimidohydrazide (1.0 equiv), D-glucose (2.0 equiv), and iodine (2.0 equiv) in a suitable solvent such as DMSO.

-

Heat the mixture to 120°C and stir for 24 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product via column chromatography.[8]

-

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthetic applications and for understanding its behavior in biological systems. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂F₃N₃ | [15][16] |

| Molecular Weight | 137.06 g/mol | [15] |

| Physical Form | White to off-white solid | [16] |

| Melting Point | 77-79 °C | [17] |

| pKa | Significantly lower than parent 1,2,4-triazole (pKa ~10.26) due to the electron-withdrawing CF₃ group. Precise experimental value in water is not widely reported, but theoretical studies confirm increased acidity. | [18][19][20] |

| Storage | Sealed in a dry environment at 2-8°C | |

| Purity (Typical) | >95-97% | [16][17] |

Spectroscopic Characterization: Spectroscopic data is critical for structural verification. While specific shifts can vary slightly based on solvent and instrumentation, typical values are as follows:

-

¹H NMR: A characteristic singlet for the C5-H proton is expected in the aromatic region (typically δ 8.0-9.0 ppm), along with a broad singlet for the N-H proton.

-

¹³C NMR: Key signals include the carbon bearing the CF₃ group (a quartet due to C-F coupling), the C5 carbon, and the CF₃ carbon itself (a quartet with a large ¹JC-F coupling constant).[21][22]

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.[22]

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z ≈ 137 is expected, along with characteristic fragmentation patterns.[22][23]

Reactivity and Applications in a Research Context

This compound is a versatile intermediate. Its reactivity is dominated by the nucleophilic character of the ring nitrogen atoms and the acidic N-H proton.

-

N-Functionalization: The triazole ring can be readily alkylated or arylated at the N1, N2, or N4 positions, providing access to a vast library of substituted derivatives. This is a cornerstone of its use in drug discovery, allowing for the introduction of various pharmacophores.

-

Precursor to Fused Systems: It serves as a key starting material for the synthesis of bicyclic heterocyclic systems, such as triazolopyrimidines and triazolotriazines, which are also of significant interest in medicinal chemistry.

Field-Proven Applications: The trifluoromethyl-1,2,4-triazole scaffold is a validated pharmacophore present in numerous clinically important molecules and high-value agrochemicals.

-

Medicinal Chemistry:

-

Antifungal Agents: Many leading antifungal drugs, such as Fluconazole and Voriconazole, are 1,2,4-triazole derivatives. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[3][4] The CF₃ group can enhance potency and improve the pharmacological profile of next-generation antifungal candidates.[3]

-

Anticancer Agents: The triazole moiety is found in drugs like Letrozole and Anastrozole, which are aromatase inhibitors used to treat breast cancer.[5] The structural features of this compound make it an attractive core for developing novel enzyme inhibitors.

-

Antiviral and Other Therapeutic Areas: The scaffold is widely explored for developing antiviral (e.g., Ribavirin analogues), anticonvulsant, and anti-inflammatory drugs.[5][6][7]

-

-

Agrochemicals: Triazole-based compounds are among the most important classes of fungicides used in agriculture to protect crops from a wide range of fungal diseases.[24] They act systemically to control pathogens on fruits, vegetables, and cereals.[24]

Analytical and Quality Control

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques forms a self-validating analytical system.

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for confirming molecular weight and fragmentation patterns.[22]

-

-

Spectroscopic Methods:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural elucidation and confirmation.[21][25][26]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on functional groups, such as N-H and C-N stretching vibrations.

-

Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compound.

-

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[15][17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value building block whose synthesis and application are central to advancements in medicinal and agricultural science. Modern synthetic strategies, particularly metal-free and multi-component reactions, have made its production more efficient and sustainable. Its unique physicochemical properties, conferred by the synergistic combination of the triazole ring and the trifluoromethyl group, ensure its continued relevance in the design of next-generation bioactive molecules. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this powerful chemical tool.

References

-

Wang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977. [Link]

-

ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18944011, this compound. [Link]

-

ResearchGate. Several methods for the synthesis of 3‐trifluoromethyl‐1,2,4‐triazoles. [Link]

-

Wang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]

-

Wang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PubMed. [Link]

-

Wang, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]

- Supporting Information. Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN.

-

Royal Society of Chemistry. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. [Link]

-

ResearchGate. Synthesis of Trifluoromethyl‐Substituted 1,2,4‐Triazole Derivatives. [Link]

-

ResearchGate. Several approaches for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. [Link]

-

SpectraBase. 3-AMINE-5-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOLE 1H NMR Spectrum. [Link]

-

Tradeindia. 1h-1,2,4-triazole. [Link]

-

ChemSynthesis. 4-propyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. [Link]

-

ACS Publications. Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole. [Link]

-

Kumar, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104215. [Link]

-

MDPI. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]

-

ScienceDirect. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

-

Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. [Link]

-

ResearchGate. Determination of the pKa value of some 1,2,4-triazol derivatives. [Link]

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

-

ResearchGate. Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. [Link]

-

TSI Journals. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

PubChemLite. This compound. [Link]

-

Ghorab, M. M., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(17), 3188. [Link]

-

ResearchGate. Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. [Link]

-

EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

-

ResearchGate. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 15. This compound | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. 60406-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 20. researchgate.net [researchgate.net]

- 21. elar.urfu.ru [elar.urfu.ru]

- 22. mdpi.com [mdpi.com]

- 23. This compound(SALTDATA: FREE)(60406-75-9) 1H NMR [m.chemicalbook.com]

- 24. eurl-pesticides.eu [eurl-pesticides.eu]

- 25. spectrabase.com [spectrabase.com]

- 26. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to the Physicochemical Properties of 3-(trifluoromethyl)-1H-1,2,4-triazole

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the synergistic combination of two powerful pharmacophoric elements: the metabolically robust and electronically influential trifluoromethyl (-CF₃) group, and the versatile 1,2,4-triazole ring. The triazole moiety is a bioisostere for esters and amides, capable of engaging in hydrogen bonding and serving as a stable linker, while the -CF₃ group can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind its properties and outlining the experimental methodologies required for their characterization. Understanding these fundamental characteristics is critical for predicting the behavior of this scaffold in biological systems and for its effective application in the synthesis of novel therapeutic agents.[3][4]

Part 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental properties. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

The structure consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A trifluoromethyl group is attached to the carbon atom at position 3.

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 60406-75-9 | Apollo Scientific, Sigma-Aldrich[6] |

| Molecular Formula | C₃H₂F₃N₃ | PubChem, CymitQuimica[5][7] |

| Molecular Weight | 137.06 g/mol | PubChem, Apollo Scientific[5][6] |

| Physical Form | Solid, White to off-white powder/crystal | Sigma-Aldrich, CymitQuimica[7] |

| Melting Point | 77-79 °C | Apollo Scientific[6] |

| Boiling Point | Not available (likely decomposes) | N/A |

| InChI Key | KZAQTVQJVOALDK-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[5] |

Part 2: Experimental Properties and Characterization Protocols

This section delves into the key experimental properties, explaining the structural basis for the observed values and providing standardized protocols for their determination.

Melting Point: A Gauge of Purity and Lattice Energy

The melting point of a crystalline solid is a fundamental property that provides a primary indication of its purity. For this compound, the sharp melting range of 77-79 °C suggests a well-defined crystalline structure with significant lattice energy.[6] The intermolecular forces at play include hydrogen bonding from the N-H group of the triazole ring and dipole-dipole interactions, contributing to its solid state at room temperature.

This protocol describes the standard capillary melting point method, a self-validating system where a sharp, narrow melting range indicates high purity.

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: The Interplay of Polarity and Lipophilicity

-

Hydrogen Bond Donor: The N-H proton.

-

Hydrogen Bond Acceptors: The ring nitrogen atoms.

-

Lipophilic Region: The trifluoromethyl group.

This amphiphilic nature is a key feature for drug candidates, balancing the need for aqueous solubility for formulation and distribution with the lipophilicity required to cross cell membranes.

This protocol determines the equilibrium solubility, a critical parameter for preclinical development.

-

Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as the continued presence of solid material confirms saturation.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

Acidity and Basicity (pKa): The Electronic Influence of the -CF₃ Group

The pKa values of a molecule are critical as they dictate its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. For 1,2,4-triazole, the pKa of the protonated form is 2.45, while the pKa for the deprotonation of the N-H proton is 10.26.[10]

The potent electron-withdrawing nature of the trifluoromethyl group is expected to have a significant impact:

-

Increased Acidity: The -CF₃ group will stabilize the resulting triazolate anion upon deprotonation of the N-H group, thereby lowering the pKa significantly below 10.26 . This makes the N-H proton more acidic than in the unsubstituted parent triazole.

-

Decreased Basicity: The group will also withdraw electron density from the ring nitrogens, making them less available for protonation. This will lower the pKa of the conjugate acid well below 2.45 , rendering the molecule a much weaker base.

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of HCl to determine the basic pKa and with a standardized solution of NaOH to determine the acidic pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Part 3: Spectroscopic Fingerprinting

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. The following sections describe the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.

-

¹H NMR: The spectrum is expected to be simple, showing two signals: one sharp singlet for the C5-H proton (likely downfield, >8.0 ppm, due to the aromatic and electron-deficient nature of the ring) and one broad singlet for the N1-H proton, which is exchangeable with D₂O.

-

¹³C NMR: Three signals are anticipated: two for the aromatic carbons of the triazole ring (C3 and C5) and one for the trifluoromethyl carbon. The C3 signal will appear as a quartet due to coupling with the three fluorine atoms (J-coupling), as will the CF₃ carbon signal.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This provides a clean and sensitive handle for monitoring reactions involving this moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.[11][12]

-

C-H Stretch: A sharp peak for the aromatic C-H stretch will appear around 3000-3100 cm⁻¹.[11]

-

C=N and N=N Stretches: Ring stretching vibrations for C=N and N=N bonds will be observed in the fingerprint region, typically between 1400-1600 cm⁻¹.[11]

-

C-F Stretches: Strong, characteristic absorption bands for the C-F stretching vibrations of the CF₃ group are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): Under electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 138.03.

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles under electron ionization (EI) include the loss of HCN.[13][14] For this molecule, fragmentation could also involve the loss of the CF₃ radical or other ring cleavage pathways, providing structural confirmation.

This workflow is fundamental for purity assessment and reaction monitoring.

Caption: A typical workflow for purity analysis using LC-MS.

Conclusion

This compound is a structurally simple yet physicochemically nuanced building block. Its properties are defined by the interplay between the hydrogen-bonding capabilities of the triazole ring and the powerful electronic and lipophilic contributions of the trifluoromethyl group. Its moderate melting point, predicted amphiphilic solubility, and distinct acidic/basic character make it a versatile scaffold. The clear spectroscopic handles in ¹⁹F NMR and mass spectrometry further enhance its utility in synthetic and medicinal chemistry. A thorough understanding of these core properties, validated through the standardized protocols described herein, is essential for any researcher aiming to leverage this potent scaffold in the pursuit of novel chemical entities and advanced therapeutic agents.

References

- Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. (n.d.). Source not available.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Lu, Y., et al. (2022). Metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles. ISRES. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022). Frontiers in Chemistry, NIH. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Several methods for the synthesis of 3‐trifluoromethyl‐1,2,4‐triazoles. ResearchGate. [Link]

-

3-(1-cyclohexen-1-yl)-5-(trifluoromethyl)-4H-1,2,4-triazole. Chemical Synthesis Database. [Link]

-

3-AMINE-5-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOLE Spectra. SpectraBase. [Link]

-

1h-1,2,4-triazole. Vrypa Pharmachem, Tradeindia. [Link]

-

Solubility of 1H-1,2,4-triazole. Solubility of Things. [Link]

-

4-propyl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole. ChemSynthesis. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development. (2022). PubMed Central, NIH. [Link]

-

Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole. (1996). The Journal of Organic Chemistry, ACS Publications. [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives. (2017). International Journal of ChemTech Research. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Results in Chemistry. [Link]

-

1H-1,2,3-Triazole. American Chemical Society. [Link]

-

3-(difluoromethyl)-1H-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2018). Molecules, NIH. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

-

1H-1,2,4-Triazole Mass Spectrum. NIST WebBook. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2019). European Journal of Medicinal Chemistry, PubMed Central. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]

-

Chemical Properties of 1H-1,2,4-Triazole. Cheméo. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). Journal of Molecular Structure, PubMed. [Link]

Sources

- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 60406-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. acs.org [acs.org]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1H-1,2,4-Triazole [webbook.nist.gov]

Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Substituent

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted 1,2,4-Triazoles

In the landscape of medicinal and agricultural chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold."[1][2] Its five-membered heterocyclic structure, featuring three nitrogen atoms, is a bioisostere for amides, esters, and carboxylic acids, enabling it to form a variety of high-affinity interactions with biological targets through hydrogen bonding and dipole character.[2][3] This inherent versatility has made it a cornerstone in a multitude of clinically successful drugs, from the antifungal agent fluconazole to the antiviral ribavirin.[4]

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold represents a significant leap in molecular design. The CF₃ group is not merely a passive addition; it actively modulates a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance membrane permeability, metabolic stability (by blocking oxidative metabolism), and binding affinity to target proteins.[5][6] This synergistic combination of the 1,2,4-triazole core and the CF₃ substituent has given rise to a class of compounds with a broad and potent spectrum of biological activities, which this guide will explore in detail.

Part 1: Antifungal Activity - The Flagship Application

The most prominent and well-documented biological activity of trifluoromethyl-substituted 1,2,4-triazoles is their potent antifungal effect.[7][8] Many commercial azole fungicides and clinical antifungal drugs leverage this chemical architecture to combat pathogenic fungi in both agriculture and medicine.[9][10][11]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for triazole-based antifungals is the highly specific inhibition of a cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of fungal cell membranes.[2][12]

The causality of this interaction is precise: the sp²-hybridized nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[2] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The resulting depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the fungal membrane's structure and function, leading to growth arrest (fungistatic effect) and, ultimately, cell death (fungicidal effect).[2] The presence of a CF₃ group often enhances the binding affinity of the molecule for the active site, contributing to greater potency.[8]

Caption: Antifungal mechanism via CYP51 enzyme inhibition.

Quantitative Data: In Vitro Antifungal Efficacy

The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀). Lower values indicate higher antifungal activity.

| Compound Class/Example | Target Fungi | Activity Metric | Value | Reference |

| Trifluoromethyl-1,2,4-triazole (19g) | Candida albicans | MIC | 0.031 µg/mL | [8] |

| Mefentrifluconazole Analog (8k) | Physalospora piricola | EC₅₀ | 10.126 µg/mL | [12] |

| Voriconazole Analog (morpholine moiety) | Ten Fungal Pathogens | MIC₈₀ | 0.0156–0.5 µg/mL | [3] |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea | - | Significant Activity | [9][10] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a novel trifluoromethyl-substituted 1,2,4-triazole compound.

Objective: To quantitatively measure the in vitro antifungal activity of a test compound.

Materials:

-

Test compound (dissolved in DMSO)

-

Fungal isolate (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control: Fluconazole

-

Negative control: DMSO (vehicle)

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, bringing the total volume to 200 µL.

-

Controls:

-

Positive Control: Set up wells with serial dilutions of Fluconazole and the fungal inoculum.

-

Negative (Sterility) Control: Wells containing only sterile RPMI-1640 medium.

-

Growth Control: Wells containing the fungal inoculum and DMSO vehicle (at the highest concentration used for the test compound) but no test compound.

-

-

Incubation: Seal the plates and incubate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm. The self-validating nature of this protocol is ensured by the controls: robust growth must be observed in the growth control, no growth in the sterility control, and the MIC of the positive control should fall within its known acceptable range.

Part 2: Anticancer Activity - A Multifaceted Approach

Trifluoromethyl-substituted 1,2,4-triazoles have emerged as promising scaffolds for the development of novel anticancer agents, acting through diverse mechanisms of action.[1][13] Their ability to inhibit various kinases and disrupt crucial cellular processes makes them attractive candidates for cancer therapy.[3]

Mechanisms of Action in Oncology

Unlike their antifungal counterparts, the anticancer activity of these triazoles is not confined to a single target. They have been shown to inhibit multiple pathways crucial for tumor growth and survival.

-

Kinase Inhibition: Many derivatives act as potent inhibitors of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), BRAF, and c-Kit, which are often overactive in cancer cells and drive proliferation.[3][13]

-

Tubulin Polymerization Inhibition: Some compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[13]

-

Induction of Apoptosis: By inhibiting survival pathways or activating pro-apoptotic proteins, these compounds can directly trigger apoptosis in cancer cells.[14]

Caption: Diverse anticancer mechanisms of CF₃-1,2,4-triazoles.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer efficacy is measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | Target/Activity | IC₅₀ Value | Reference | | :--- | :--- | :--- | :--- | | Derivative 8c | - | EGFR Inhibition | 3.6 µM |[13] | | Derivative 78j | A549, Caco-2, PC-3 | Antiproliferative | 6.78–9.05 µM |[3] | | Pyrrolo[2,3-b]pyridine 40a | A549 Cells | Antiproliferative | 0.082 µM |[14] | | Fused Acridine Derivative | Breast, Lung, Colon | Anticancer | Strongest Activity |[15] |

Part 3: Antibacterial and Herbicidal Activities

While antifungal and anticancer applications are the most extensively studied, trifluoromethyl-substituted 1,2,4-triazoles also exhibit significant potential as antibacterial and herbicidal agents.

Antibacterial Activity

Certain derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16] Compounds bearing a trifluoromethyl phenyl piperazine moiety, for instance, demonstrated excellent activity with MIC values as low as 1.56–3.12 μg/mL against various bacterial strains.[16] The inclusion of the CF₃ group on a phenyl ring attached to the triazole core has been noted to produce a broader spectrum of activity compared to standard antibiotics like norfloxacin.[3] The precise mechanisms are varied but often involve the inhibition of essential bacterial enzymes.

Herbicidal Activity

In the agrochemical sector, these compounds have been developed as selective herbicides.[17][18] A notable mechanism is the inhibition of phytoene desaturase (PDS), an enzyme essential for the carotenoid biosynthesis pathway in plants.[18] Carotenoids protect chlorophyll from photo-oxidation; their absence leads to rapid chlorophyll degradation and plant death, a phenomenon known as "bleaching." Several 3-aryl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have shown good selective herbicidal activity, particularly against broadleaf weeds like Brassica campestris.[17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 11. pharmaerudition.org [pharmaerudition.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 15. isres.org [isres.org]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-1,2,4-triazole (CAS 60406-75-9)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

3-(Trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound distinguished by the presence of a highly electronegative trifluoromethyl group.[1][2] This moiety is of significant interest in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. The compound presents as a white to off-white crystalline solid under standard conditions.[1]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 60406-75-9 | [2] |

| Molecular Formula | C₃H₂F₃N₃ | [2] |

| Molecular Weight | 137.06 g/mol | [2][3] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 160.6 ± 50.0 °C (Predicted) | [1] |

| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [1] |

| Physical Form | White to Off-White Crystals/Solid | [1] |

| Solubility | Slightly soluble in Chloroform (Heated), DMSO, and Methanol. | [1] |

| pKa | 7.60 ± 0.20 (Predicted) | [1] |

| InChI Key | KZAQTVQJVOALDK-UHFFFAOYSA-N | [1] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from common laboratory reagents. The causality behind this specific pathway lies in the sequential formation of a trifluoroacetylhydrazine intermediate, which then undergoes cyclization with formamidine acetate to yield the desired triazole ring. This method is robust and provides a good yield of the final product.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Formation of Trifluoroacetylhydrazine Intermediate

-

Dissolve hydrazine monohydrate (4.8 g, 96 mmol) in industrial methanol (160 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl trifluoroacetate (14 g, 100 mmol) dropwise to the cooled solution. Rationale: The dropwise addition at low temperature controls the exothermic reaction between the ester and hydrazine.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in industrial methanol (100 mL).

Step 2: Cyclization to form this compound

-

Add formamidine acetate (9.9 g, 95 mmol) to the methanol solution from Step 1.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 2.5 hours. Rationale: This provides the necessary thermal energy for the cyclization reaction to proceed efficiently.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add aqueous sodium bicarbonate solution (100 mL) to the residue to neutralize any acidic byproducts.

-

Extract the product with ethyl acetate (2 x 100 mL).

-

Dry the combined organic phases with magnesium sulfate, filter, and remove the solvent under reduced pressure.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography using a hexane/ethyl acetate (1:3) eluent system.

-

The purified product, a light-colored oil, is left to crystallize overnight.

-

Filter the resulting colorless crystals, wash with hexane, and dry in an oven overnight.

-

The expected yield of this compound is approximately 8.73 g (66%).

-

Characterize the final product via ¹H NMR. The expected spectrum in DMSO-d6 should show a singlet at δ 8.81 ppm.[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While this compound is a building block and not a therapeutic agent itself, its utility is demonstrated in the synthesis of advanced drug candidates.[1][4] Patent literature highlights its incorporation into molecules targeting critical pathways in infectious diseases and neurological disorders.

Development of Novel Antimalarial Agents

A significant application of this triazole derivative is in the construction of novel antimalarial compounds.[5] The global challenge of artemisinin resistance necessitates the development of drugs with new mechanisms of action.[5] One such promising target is the Glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is essential for anchoring proteins to the cell surface of the Plasmodium parasite.[5] Specifically, the enzyme Gwt1p, which catalyzes the acylation of inositol, has been identified as a key target.[5] this compound has been used as a core scaffold to build inhibitors of this pathway, offering a novel strategy to combat malaria.[5][6]

Caption: Inhibition of the Plasmodium GPI biosynthesis pathway.

Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Another critical area of application is in the development of inhibitors for monoacylglycerol lipase (MAGL).[7] MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[7] Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a range of neurological and inflammatory conditions. The structural features of this compound make it a valuable component in the design of potent and selective MAGL inhibitors.[7]

Hypothetical Experimental Workflow: Screening for Antimalarial Activity

To illustrate the practical application of this compound, the following workflow outlines a typical screening process for a novel compound synthesized using this compound as a starting material.

Caption: High-throughput screening workflow for antimalarial drug candidates.

This workflow provides a self-validating system. A compound is only advanced if it demonstrates high potency (low IC₅₀) against the parasite and low toxicity (high CC₅₀) to human cells, resulting in a high selectivity index. This ensures that resources are focused on candidates with the most promising therapeutic window.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][8][9][10]

-

GHS Pictogram: GHS06 (Toxic), GHS07 (Exclamation Mark)[1]

-

Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3][8][9]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[1][9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[11] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

References

- Time and Date. (n.d.). Current time in Chicago, IL, US.

- ChemicalBook. (n.d.). 60406-75-9 | CAS DataBase.

- Sigma-Aldrich. (n.d.). This compound | 60406-75-9.

- abcr Gute Chemie. (n.d.). AB339707 | CAS 60406-75-9.

- LGC Standards. (n.d.). This compound.

- Ambeed. (n.d.). 60406-75-9 | this compound | Fluorinated Building Blocks.

- Biosynth. (n.d.). This compound | 60406-75-9 | FT83496.

- PubChem. (n.d.). This compound.

- BLDpharm. (n.d.). 60406-75-9|this compound.

- Apollo Scientific. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 60406-75-9 | Product Name : this compound.

- Google Patents. (2021). WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound.

- Biosynth. (n.d.). Buy Research Chemicals | Products.

- Manchester Organics. (n.d.). This compound | 60406-75-9.

- Arctom Scientific. (n.d.). CAS NO. 60406-75-9 | this compound.

- Contract Research Map. (n.d.). India CROs.

- ChemScene. (n.d.). Safety Data Sheet.

- Google Patents. (2024). WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl).

- Google Patents. (n.d.). CN114829351A - 含有杂环化合物的新颖抗疟剂.

- Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. National Institutes of Health.

Sources

- 1. 60406-75-9 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound - Google Patents [patents.google.com]

- 6. CN114829351A - å«ææç¯ååç©çæ°é¢æçå - Google Patents [patents.google.com]

- 7. WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) - Google Patents [patents.google.com]

- 8. AB339707 | CAS 60406-75-9 – abcr Gute Chemie [abcr.com]

- 9. 60406-75-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. 60406-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. chemscene.com [chemscene.com]

Spectroscopic Data for 3-(Trifluoromethyl)-1H-1,2,4-triazole: An In-Depth Technical Guide

Introduction

3-(Trifluoromethyl)-1H-1,2,4-triazole (CAS 60406-75-9) is a pivotal heterocyclic building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the 1,2,4-triazole scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.[1] A thorough characterization using modern spectroscopic techniques is paramount for verifying its structure, assessing its purity, and understanding its electronic properties.

This guide provides a comprehensive overview of the key spectroscopic data for this compound. As a self-validating system, each section details not only the spectral data but also the underlying principles and the experimental protocols required to obtain them. This approach ensures that researchers, scientists, and drug development professionals can both utilize the reference data and replicate the analyses with a deep understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in a molecule. For this compound, two key proton signals are expected: one for the C-H proton on the triazole ring and another for the N-H proton.

Experimental Data Summary

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Solvent |

| CH (C5) | ~8.81 | Singlet (s) | DMSO-d₆ |

| NH | ~14.8 (Broad s) | Singlet (s, broad) | DMSO-d₆ |

Note: The C-H value is based on supplier data.[2] The N-H proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange and hydrogen bonding. A broad signal at approximately 14.8 ppm has been observed in similar N-H triazole systems.[3]

Interpretation and Causality

The proton at the C5 position of the triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms, resulting in a downfield chemical shift. The trifluoromethyl group at C3 further enhances this effect through inductive electron withdrawal. The N-H proton of the triazole ring is acidic and participates in hydrogen bonding, leading to a broad signal that typically appears far downfield.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover the range of 0-16 ppm.

-

Apply a 30-degree pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation and analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted and Reference Experimental Data Summary

| Carbon Assignment | Predicted δ [ppm] | Reference δ [ppm][3] | Multiplicity | Coupling Constant (J) [Hz][3] |

| C -CF₃ (C3) | 150 - 155 | 152.9 | Quartet (q) | ²J(C,F) ≈ 39.4 |

| C -H (C5) | 142 - 146 | 143.8* | Singlet (s) | - |

| C F₃ | 118 - 122 | 119.0 | Quartet (q) | ¹J(C,F) ≈ 268.1 |

*Value for the analogous carbon in the reference compound.

Interpretation and Causality

-

C-CF₃ (C3): This carbon is directly attached to three nitrogen atoms and the electron-withdrawing CF₃ group, causing it to be significantly deshielded and appear far downfield. It is split into a quartet by the three fluorine atoms due to two-bond coupling (²J(C,F)).

-

C-H (C5): This carbon is part of the aromatic triazole ring and is deshielded, though less so than C3.

-

CF₃: The carbon of the trifluoromethyl group itself is also observed. Its signal is split into a quartet due to the large one-bond coupling (¹J(C,F)) with the directly attached fluorine atoms.[5]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare the sample as described for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial to reduce acquisition time.

-

Instrumentation: Use a 100 MHz (for ¹³C) or higher spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width to cover 0-180 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) is recommended due to the longer relaxation times of quaternary carbons.

-

Acquire a large number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the chemical shifts to the DMSO-d₆ solvent peak at δ 39.52 ppm.[4]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides a direct confirmation of the presence and electronic environment of the trifluoromethyl group.

Predicted and Reference Experimental Data Summary

| Fluorine Assignment | Predicted δ [ppm] | Reference δ [ppm][3] | Multiplicity | Coupling Constant (J) [Hz] |

| CF ₃ | -63 to -65 | -64.11 | Singlet (s) | - |

Note: Chemical shifts are referenced to CFCl₃ as an external standard (δ 0 ppm). The ¹⁹F spectrum is proton-decoupled; without decoupling, the signal would be a narrow quartet due to four-bond coupling to the C5-H proton.

Interpretation and Causality

The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[6] For a CF₃ group attached to an electron-deficient heterocyclic ring like 1,2,4-triazole, a chemical shift in the range of -60 to -70 ppm is expected.[7][8] The observation of a single sharp singlet in the proton-decoupled spectrum confirms the presence of a single type of CF₃ group.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Prepare the sample as described for ¹H NMR.

-

Instrumentation: Use a spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Record a proton-decoupled ¹⁹F NMR spectrum.

-

Set a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use a standard pulse program.

-

¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16-64) are typically required compared to ¹³C NMR.

-

-

Data Processing: Process the FID and reference the spectrum. If an external standard is not used, the spectrometer's frequency can be used for indirect referencing.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3050 | N-H Stretch | Triazole Ring |

| 1540 - 1480 | C=N / N=N Stretch | Triazole Ring |

| 1350 - 1150 | C-F Stretch (strong) | Trifluoromethyl Group |

| ~1270, ~1180 | C-N Stretch | Triazole Ring |

Interpretation and Causality

The IR spectrum of this compound is expected to be dominated by several key features. A broad absorption band above 3100 cm⁻¹ is characteristic of the N-H bond stretching in the triazole ring.[9] The region between 1480 and 1540 cm⁻¹ will contain stretching vibrations of the C=N and N=N bonds within the heterocyclic ring.[10] The most intense absorptions are predicted to be in the 1150-1350 cm⁻¹ range, which are characteristic of the symmetric and asymmetric C-F stretching modes of the trifluoromethyl group.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Ensure the sample is a dry, solid powder.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR (ATR) Analysis

Caption: Workflow for solid-state FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of a molecule. For this compound, the molecular formula is C₃H₂F₃N₃, with a monoisotopic mass of 137.02 Da.[11]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Formula | Notes |

| 137 | [M]⁺˙ | [C₃H₂F₃N₃]⁺˙ | Molecular Ion |

| 110 | [M - HCN]⁺˙ | [C₂HF₃N₂]⁺˙ | Loss of hydrogen cyanide from the ring |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |

| 68 | [M - CF₃]⁺ | [C₂H₂N₃]⁺ | Loss of the trifluoromethyl radical |

Interpretation and Causality

Under Electron Ionization (EI), the molecule is expected to first form the molecular ion [M]⁺˙ at m/z 137. The 1,2,4-triazole ring is known to undergo characteristic fragmentation by losing stable neutral molecules.[12] A primary fragmentation pathway for the unsubstituted 1H-1,2,4-triazole is the loss of hydrogen cyanide (HCN, 27 Da). This pathway is also highly probable for the title compound, leading to a fragment at m/z 110.[12] Cleavage of the C-C bond between the triazole ring and the CF₃ group can result in either a [CF₃]⁺ cation at m/z 69 or a triazole cation [C₂H₂N₃]⁺ at m/z 68. The relative abundance of these fragments provides insight into the bond strengths and stability of the resulting ions.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Data Acquisition:

-

GC Method: Inject 1 µL of the solution into the GC. Use a temperature program that ensures the volatilization and elution of the compound (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 20 °C/min).

-

MS Method: Set the ion source to EI at 70 eV. Scan a mass range of m/z 40-200.

-

-

Data Processing: Identify the GC peak corresponding to the compound. Extract the mass spectrum from this peak. The peak with the highest m/z value should correspond to the molecular ion. Analyze the lower m/z peaks to identify key fragments.

Conclusion

The spectroscopic characterization of this compound provides a definitive analytical fingerprint for this important chemical entity. ¹H, ¹³C, and ¹⁹F NMR collectively confirm the core structure and the presence of the trifluoromethyl group, with characteristic chemical shifts and C-F coupling constants serving as key identifiers. FT-IR spectroscopy validates the presence of essential functional groups, particularly the N-H and C-F bonds. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns that corroborate the overall structure. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to verify the identity and purity of this compound, ensuring confidence in its use for downstream applications in drug discovery and materials science.

References

-

Trivedi, M. A., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Mehta, N., et al. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)

- Mustafa, M. A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

-

Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. [Link]

-

Iron, M. A. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

- Lin, B., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN.

- Kadhim, R. K. B., & Mohsin, E. A. (2020). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series.

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Dolbier, W. R. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry. [Link]

-

Hu, Y., et al. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]

- Jackson, D. E. (2019). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.

-

Baljon, J. J., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. [Link]

- Bagno, A., et al. (2007). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mehta, N., et al. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. The Journal of Organic Chemistry. [Link]

Sources

- 1. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

hazards and safety handling of 3-(trifluoromethyl)-1H-1,2,4-triazole

An In-depth Technical Guide to the Hazards and Safe Handling of 3-(Trifluoromethyl)-1H-1,2,4-triazole

Chapter 1: Compound Profile & Significance

This compound (CAS No: 60406-75-9) is a heterocyclic organic compound with the molecular formula C₃H₂F₃N₃.[1] As a solid, crystalline powder, it serves as a crucial building block in medicinal chemistry and drug development.[2] Its utility as a reagent in the synthesis of more complex molecules, such as substituted 1,3,5-trisubstituted 1H-pyrrolo[2,3-b]pyridines, makes it a valuable tool for researchers. However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and field-proven practices.

Chapter 2: Comprehensive Hazard Assessment

A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. This assessment is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which provides a standardized framework for communicating hazard information.

GHS Classification and Hazard Statements

This compound is classified as hazardous. The primary concerns are acute toxicity via multiple routes of exposure and its irritant properties.[1] The specific hazard statements associated with this compound are summarized below. It is crucial to note that while most suppliers use the "Warning" signal word, some classifications indicate a higher acute oral toxicity ("Toxic if swallowed") which would necessitate the "Danger" signal word.[1][2] Researchers should always defer to the specific Safety Data Sheet (SDS) provided with their reagent.

| GHS Pictogram | Signal Word | Hazard Class & Code | Hazard Statement | Reference(s) |

| Warning | Acute Toxicity 4 (Oral), H302 | Harmful if swallowed | [1][2][3] | |

| Acute Toxicity 4 (Dermal), H312 | Harmful in contact with skin | [1][3] | ||

| Skin Irritation 2, H315 | Causes skin irritation | [1][2] | ||

| Eye Irritation 2, H319 | Causes serious eye irritation | [1][2] | ||

| Acute Toxicity 4 (Inhalation), H332 | Harmful if inhaled | [1][3] | ||

| STOT SE 3, H335 | May cause respiratory irritation | [2] | ||

| Potential Higher Hazard | Danger | Acute Toxicity 3 (Oral), H301 | Toxic if swallowed | [1] |

Physicochemical Properties Relevant to Safety

Understanding a compound's physical properties is essential for designing safe handling and storage procedures.

| Property | Value | Significance for Safety | Reference(s) |

| Molecular Formula | C₃H₂F₃N₃ | Base identifier for the compound. | [1] |

| Molecular Weight | 137.06 g/mol | Required for accurate molar calculations. | [1][2] |

| Physical Form | Solid | Poses a risk of dust inhalation. | [2] |

| Melting Point | 77-79 °C | Indicates stability at room temperature. | [3] |

| Storage Temperature | 2-8 °C | Recommended for maintaining chemical integrity. | [2] |

Chapter 3: The Risk Management Workflow: From Lab to Disposal

A proactive approach to safety involves a systematic workflow that begins before the chemical is even handled. This workflow ensures that controls are identified, implemented, and maintained throughout the experimental process.

Pre-Experiment Planning & Engineering Controls

The causality behind using engineering controls is to minimize exposure by containing the hazard at its source. Given that this compound is harmful if inhaled and is a solid that can form dust, all manipulations must be performed within a certified chemical fume hood or a ventilated enclosure.[3][4][5] This is a non-negotiable control to prevent respiratory exposure.